molecular formula C7H12O3S B13587683 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide

3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13587683
M. Wt: 176.24 g/mol
InChI Key: AATNXOCTSVMDHC-UHFFFAOYSA-N
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Description

3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H12O3S It is a derivative of tetrahydrothiophene, featuring a cyclopropyl group and a hydroxyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. Common reagents used for this oxidation include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction is usually carried out under neutral conditions, and the workup procedure is straightforward, often involving the conversion of dimethyldioxirane into acetone .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as described above. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .

Comparison with Similar Compounds

  • 3-Hydroxytetrahydrothiophene 1,1-dioxide
  • Tetrahydrothiophene 1,1-dioxide
  • Cyclopropylthiophene derivatives

Comparison: 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both a hydroxyl group and a cyclopropyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C7H12O3S/c8-7(2-3-7)6-1-4-11(9,10)5-6/h6,8H,1-5H2

InChI Key

AATNXOCTSVMDHC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C2(CC2)O

Origin of Product

United States

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